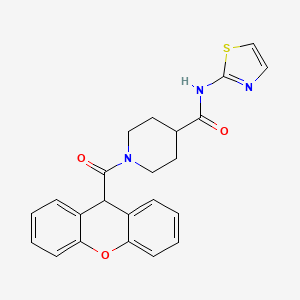

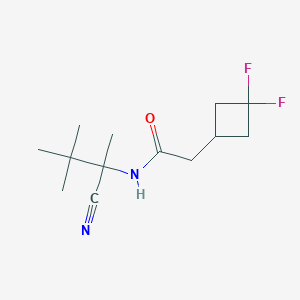

![molecular formula C7H5F3N4 B2844076 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine CAS No. 2344681-59-8](/img/structure/B2844076.png)

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine” is a chemical compound with the molecular formula C7H5F3N4 . It has a molecular weight of 202.14 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5F3N4/c8-7(9,10)4-1-5(11)14-6(2-4)12-3-13-14/h1-3H,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine:

Pharmaceutical Development

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine is a promising compound in pharmaceutical research due to its potential as a therapeutic agent . Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases .

Enzyme Inhibition Studies

This compound has been studied for its ability to inhibit specific enzymes . Enzyme inhibitors are crucial in the development of drugs for conditions like hypertension, diabetes, and neurodegenerative diseases. The trifluoromethyl group enhances the compound’s binding affinity and specificity towards target enzymes .

Chemical Biology

In chemical biology, 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine is used as a probe to study biological processes. Its ability to interact with proteins and other biomolecules helps researchers understand cellular mechanisms and pathways, aiding in the discovery of new therapeutic targets .

Material Science

The compound’s unique chemical properties make it useful in material science . It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability, chemical resistance, and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial and technological uses .

Agricultural Chemistry

In agricultural chemistry, 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine is explored for its potential as a pesticide or herbicide . Its ability to disrupt specific biological pathways in pests and weeds makes it a candidate for developing more effective and environmentally friendly agricultural chemicals .

Medicinal Chemistry

Medicinal chemists utilize this compound to design and synthesize new drug candidates . Its structural framework serves as a scaffold for creating analogs with improved pharmacokinetic and pharmacodynamic properties. This approach helps in optimizing the efficacy and safety profiles of potential drugs .

Safety and Hazards

Mechanism of Action

Mode of Action

Compounds with similar structures have been shown to interact with their targets in a specific manner, leading to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

properties

IUPAC Name |

7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N4/c8-7(9,10)4-1-5(11)14-6(2-4)12-3-13-14/h1-3H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJSZIIQBXUQMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N2C1=NC=N2)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

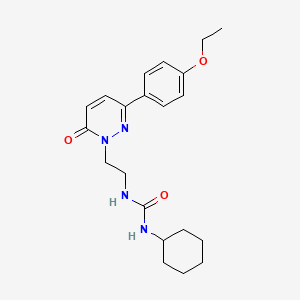

![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2843994.png)

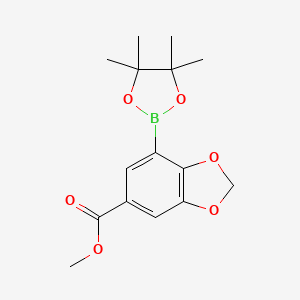

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2843998.png)

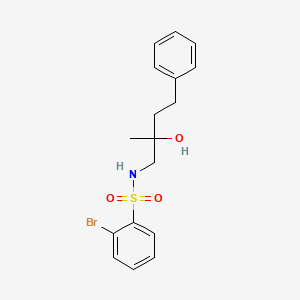

![6-(3-Ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2844002.png)

![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2844011.png)

![(E)-8-chloro-2-(3-(2-methoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2844013.png)